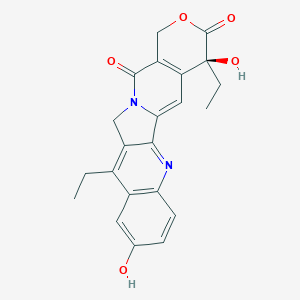

7-Ethyl-10-hydroxycamptothecin

Descripción general

Descripción

SN-38, también conocido como 7-etil-10-hidroxicamptotecina, es un fármaco antineoplásico y el metabolito activo del irinotecán, un inhibidor de la topoisomerasa I. Se deriva de la camptotecina y ha mostrado una actividad citotóxica significativa contra diversas líneas celulares cancerosas. SN-38 es conocido por ser 1000 veces más potente que el propio irinotecán .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SN-38 se sintetiza a partir de camptotecina mediante una serie de reacciones químicas. La ruta sintética principal implica la hidroxilación selectiva de la camptotecina en la posición 10ª para producir 10-hidroxicamptotecina, seguida de la etilation en la posición 7ª para producir SN-38. Las condiciones de reacción típicamente implican el uso de bases fuertes y solventes orgánicos para facilitar los procesos de hidroxilación y etilation .

Métodos de Producción Industrial

La producción industrial de SN-38 a menudo emplea técnicas avanzadas, como la tecnología de encapsulación de proteínas individuales (SPE), para mejorar su farmacocinética y eficacia antitumoral. Este método implica encapsular SN-38 en albúmina sérica humana para mejorar su solubilidad y estabilidad, lo que lo hace más eficaz para aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

SN-38 experimenta diversas reacciones químicas, entre ellas:

Oxidación: SN-38 puede oxidarse para formar derivados de quinona.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: SN-38 puede experimentar reacciones de sustitución nucleofílica en la posición 10ª.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de SN-38, como derivados de quinona a partir de la oxidación y derivados dihidro a partir de la reducción .

Aplicaciones Científicas De Investigación

SN-38 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la topoisomerasa I y la interacción con el ADN.

Biología: Se emplea en la investigación de biología celular para estudiar el arresto del ciclo celular y la apoptosis.

Medicina: Se utiliza en la investigación del cáncer por su potente actividad antitumoral contra los cánceres colorrectal, de pulmón y de mama.

Industria: Incorporado en sistemas de administración de fármacos para mejorar la eficacia y estabilidad de los terapéuticos contra el cáncer

Mecanismo De Acción

SN-38 ejerce sus efectos inhibiendo la topoisomerasa I, una enzima que participa en la replicación del ADN. Estabiliza el complejo transitorio clivable entre el ADN y la topoisomerasa I, evitando la religación de la hebra de ADN y provocando la acumulación de roturas de una sola hebra. Esto da lugar al arresto del ciclo celular y la apoptosis. SN-38 también interactúa con el receptor similar a Toll 4 (TLR4), inhibiendo la respuesta inflamatoria aguda .

Comparación Con Compuestos Similares

SN-38 se compara con otros inhibidores de la topoisomerasa I, tales como:

Irinotecán: SN-38 es el metabolito activo del irinotecán y es 1000 veces más potente.

Topotecán: Otro inhibidor de la topoisomerasa I, pero SN-38 ha mostrado mayor citotoxicidad.

Camptotecina: El compuesto original del que se deriva SN-38, pero SN-38 tiene una mejor farmacocinética y eficacia

La singularidad de SN-38 radica en su alta potencia y capacidad para ser encapsulado en sistemas de administración de fármacos para mejorar su eficacia clínica.

Actividad Biológica

7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent derivative of camptothecin, primarily recognized for its role as an active metabolite of irinotecan (CPT-11). Its biological activity is primarily attributed to its ability to inhibit DNA topoisomerase I, leading to significant antitumor effects. This article delves into the detailed biological activity of SN-38, supported by research findings, case studies, and data tables.

Topoisomerase I Inhibition

SN-38 exerts its antitumor effects primarily through the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 induces DNA strand breaks, leading to apoptosis in cancer cells. This mechanism is essential for its efficacy against various cancer types including colorectal and lung cancers .

BRD4 Inhibition

Recent studies have also identified SN-38 as a reversible inhibitor of BRD4, a protein involved in the regulation of gene expression. This dual action enhances its therapeutic potential by not only targeting DNA replication but also modulating oncogenic signaling pathways .

Antitumor Efficacy

The potency of SN-38 has been demonstrated in numerous studies, showcasing its effectiveness compared to irinotecan:

| Compound | IC50 (nM) against HeLa Cells | IC50 (nM) against SGC-7901 Cells |

|---|---|---|

| SN-38 | <3.2 | 30-fold greater than irinotecan |

| Irinotecan | 3000 | 900 |

These results indicate that SN-38 is approximately 1000 times more potent than irinotecan in inhibiting tumor cell proliferation .

Pharmacokinetics and Toxicity

SN-38 is subject to metabolic conversion and glucuronidation by UDP-glucuronosyltransferase (UGT) 1A1, which can lead to variations in drug efficacy and toxicity among individuals due to genetic polymorphisms. Such polymorphisms can significantly affect the pharmacokinetics of irinotecan and its active metabolite SN-38, contributing to adverse effects like severe diarrhea and leukopenia .

Case Studies

-

In Vivo Efficacy in Xenograft Models

A study investigated the efficacy of SN-38 in human colon adenocarcinoma xenografts in nude mice. The results showed that SN-38 significantly inhibited tumor growth by 51% compared to control groups after six days of treatment. This highlights its potential as a therapeutic agent in clinical settings . -

Combination Therapies

Research exploring the combination of SN-38 with other therapeutic agents has shown enhanced antitumor effects. For instance, when combined with photodynamic therapy (PDT), SN-38 exhibited increased cytotoxicity due to synergistic mechanisms involving reactive oxygen species (ROS) generation .

Safety Profile and Clinical Implications

Despite its potent antitumor activity, the clinical application of SN-38 has been limited by its narrow therapeutic window and poor solubility. Novel formulations such as glucose conjugates have been developed to enhance selective uptake by cancer cells via glucose transporters, aiming to improve both efficacy and safety profiles .

Propiedades

IUPAC Name |

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040399 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86639-52-3 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.